4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol
説明
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol . This compound features a piperazine ring substituted with a pyrimidine group and a butanol chain. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds.
特性
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-11-2-1-6-15-7-9-16(10-8-15)12-13-4-3-5-14-12/h3-5,17H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGPLUNCMJVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Reaction Scheme
The general reaction proceeds as follows:
$$
\text{1-(Pyrimidin-2-yl)piperazine} + \text{4-Chlorobutan-1-ol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Key Reactants and Conditions
Alternative Methodologies
While the nucleophilic substitution route is standard, alternative approaches include:
- Reductive Amination: Reaction of 4-aminobutan-1-ol with pyrimidine-containing ketones, though this method is less efficient due to competing side reactions.
- Solid-Phase Synthesis: Utilized for high-throughput production, though scalability remains a challenge.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction kinetics. A comparative analysis of yields under different solvents is summarized below:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 78 | 95 |
| DMF | 120 | 82 | 93 |
| Ethanol | 70 | 65 | 89 |
| Propanol | 90 | 71 | 91 |
Data adapted from patent EP0395192A3 and analogous procedures for related piperazine derivatives.
Role of Bases
Triethylamine outperforms inorganic bases like K$$2$$CO$$3$$ in minimizing side reactions (e.g., oxidation of the hydroxyl group). However, K$$2$$CO$$3$$ is preferred industrially due to cost-effectiveness.
Temperature and Time
Elevated temperatures (80–120°C) reduce reaction times from 24 hours to 6–8 hours but risk thermal degradation. A balance between temperature and time is critical for optimal output.
Industrial-Scale Production Considerations
Scalability Challenges
Case Study: Pilot Plant Synthesis
A 10 kg batch synthesis reported by SynThink Chemicals utilized the following protocol:
- Reactor Setup: 1-(Pyrimidin-2-yl)piperazine (7.2 kg) and 4-chlorobutan-1-ol (5.0 kg) dissolved in acetonitrile (50 L).
- Base Addition: K$$2$$CO$$3$$ (4.4 kg) added gradually under nitrogen.
- Reaction: Heated to 85°C for 10 hours with vigorous stirring.
- Workup: Filtered, concentrated, and recrystallized to yield 8.1 kg (76%) of product.
Analytical Characterization
Spectroscopic Data
Impurity Profiling
Common impurities include:
- Unreacted 1-(Pyrimidin-2-yl)piperazine: ≤0.5% by HPLC.
- 4-Chlorobutan-1-ol Residuals: Controlled to <100 ppm via vacuum distillation.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Structural Difference | Synthetic Complexity |
|---|---|---|
| Buspirone | Spirodecane-dione moiety | High |
| 4-(2-Pyrimidinyl)-1-piperazinebutanamine | Amine terminus instead of hydroxyl | Moderate |
Buspirone synthesis shares intermediate steps with this compound but requires additional cyclization reactions.
化学反応の分析
Types of Reactions
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol exhibits promising activity against various diseases. It has been investigated for its potential as an antimicrobial agent and anticancer drug . Studies have shown that the compound can inhibit certain enzymes involved in cancer cell proliferation and may also exhibit activity against bacterial strains.
Case Study:
In a study examining the compound's effects on cancer cell lines, significant reductions in cell viability were observed at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Biochemical Research
Enzyme Inhibition Studies:
The compound has been utilized in studies focusing on enzyme inhibition, particularly those related to neurotransmitter systems. Its ability to interact with specific receptors makes it valuable for understanding neurotransmitter dynamics.
Mechanism of Action:
The mechanism involves hydrogen bonding and π-π interactions facilitated by the pyrimidine ring, enhancing binding affinity to target proteins. This interaction can modulate the activity of enzymes involved in neurotransmission.
Material Science
Development of New Materials:
this compound is also being explored for its potential in creating new materials with specific functional properties. Its unique structure allows for modifications that can lead to novel applications in polymer science.
Industrial Applications
Chemical Processes:
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its stability and reactivity under various conditions make it suitable for diverse chemical processes.
作用機序
The mechanism of action of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A precursor in the synthesis of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol.
4-(2-Pyrimidinyl)-1-piperazinebutanamine: A structurally similar compound with different functional groups.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butylamine: Another related compound with an amine group instead of a hydroxyl group .
Uniqueness
This compound is unique due to its combination of a pyrimidine ring, a piperazine ring, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
生物活性
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol, with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Synthesis
The compound features a piperazine ring and a pyrimidine moiety, which are crucial for its biological activity. The typical synthesis involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-chlorobutan-1-ol under basic conditions, often using solvents like acetonitrile or methanol .
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 1-(2-pyrimidinyl)piperazine + 4-chlorobutan-1-ol | Basic conditions (e.g., K2CO3) | This compound |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The pyrimidine ring facilitates hydrogen bonding and π–π interactions, while the piperazine ring enhances binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition and receptor binding.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial activities. For example, studies on similar piperazine derivatives have shown effective inhibition against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving DNA gyrase inhibition .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Similar pyrimidine derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may also possess anticancer properties .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of a related compound, demonstrating significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that derivatives could effectively disrupt bacterial cell functions without compromising membrane integrity .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. epidermidis | 2.5 |
| S. aureus | 2.5 |
| MRSA | 6.7 |
Anticancer Evaluation
Another investigation focused on the structure-activity relationship of pyrimidine derivatives as CDK inhibitors, revealing that modifications to the piperazine and pyrimidine rings significantly influenced their inhibitory potency against cancer cell lines .
5. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows it to interact with multiple biological targets effectively, making it a valuable candidate for further research and development in therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol via nucleophilic substitution reactions?
- Methodological Answer : The synthesis typically involves reacting 2-(piperazin-1-yl)pyrimidine with a brominated butanol derivative (e.g., 1,4-dibromobutane) in the presence of a base like KCO in polar aprotic solvents (e.g., diethylformamide) under reflux conditions. Stoichiometric control (e.g., 0.2 mol pyrimidine derivative with 0.22 mol dibromobutane) minimizes bis-alkylated byproducts. Post-reaction purification includes filtration, solvent evaporation, and extraction with organic phases (e.g., CHCl), followed by crystallization .
Q. How can impurities such as bis-alkylated byproducts be minimized during synthesis?
- Methodological Answer : Impurities like bis-alkylated derivatives can be reduced by optimizing reaction stoichiometry (limiting excess alkylating agents) and using phase-transfer catalysts. Chromatographic techniques (e.g., silica gel column with chloroform:methanol eluent) effectively isolate the target compound. Analytical HPLC or TLC should monitor reaction progress, with impurity profiles verified against reference standards (e.g., EP Impurities F, G, H) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at 1586 cm, aromatic C-H bend at 983 cm) .
- NMR : H NMR in CDCl reveals proton environments (e.g., pyrimidine protons at δ 8.25 ppm, piperazine protons at δ 3.80 ppm) .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) with mean C–C bond length precision of 0.002 Å .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers in hydroxybutyl-linked derivatives of this compound?
- Methodological Answer : Enantiomeric resolution of hydroxybutyl derivatives (e.g., 3-hydroxybutyl linker) often fails with classical methods like tartaric acid derivatives due to low diastereomeric excess. Advanced strategies include chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution with lipases. Computational modeling (e.g., molecular docking) can predict chiral recognition patterns .
Q. How does computational modeling assist in predicting the binding affinity of this compound to serotonin receptors?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with serotonin receptors (e.g., 5-HT). Key parameters include ligand-receptor binding energy (ΔG), hydrogen-bonding with residues (e.g., Asp116, Ser199), and π-π stacking with aromatic side chains. Comparative analysis with reference ligands (e.g., lesopitron) validates predicted affinities .
Q. What are the challenges in achieving regioselectivity when introducing pyrimidine rings via palladium-catalyzed couplings?
- Methodological Answer : Regioselectivity in cross-couplings (e.g., Suzuki-Miyaura) depends on catalyst choice (e.g., Pd(PPh) vs. XPhos Pd G3) and directing groups. For pyrimidine systems, steric hindrance at the 2-position often directs coupling to the 4-position. Computational studies (DFT calculations) predict transition-state energies to optimize conditions. Experimental validation via C NMR tracking of intermediate adducts is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
